Nickel nitrilotriacetic acid

描述

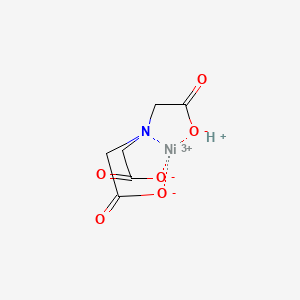

Structure

3D Structure of Parent

属性

CAS 编号 |

34831-03-3 |

|---|---|

分子式 |

C6H7NNiO6 |

分子量 |

247.82 g/mol |

IUPAC 名称 |

2-[carboxylatomethyl(carboxymethyl)amino]acetate;nickel(2+) |

InChI |

InChI=1S/C6H9NO6.Ni/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |

InChI 键 |

ADHAUWMNDHMUMH-UHFFFAOYSA-L |

SMILES |

[H+].C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+3] |

规范 SMILES |

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Ni+2] |

其他CAS编号 |

34831-03-3 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

同义词 |

Ni(2+)-nitrilotriacetate Ni(2+)-NTA nickel nitrilotriacetic acid |

产品来源 |

United States |

Synthetic Methodologies and Preparation Routes for Nickel Nitrilotriacetic Acid Complexes and Modified Systems

Direct Synthesis of Nickel Nitrilotriacetic Acid Complexes

The direct synthesis of Ni-NTA is a two-step process that begins with the production of the chelating agent, nitrilotriacetic acid (NTA), followed by its complexation with nickel(II) ions.

Nitrilotriacetic acid (NTA), with the formula N(CH₂CO₂H)₃, is the organic chelator that forms the foundation of the Ni-NTA complex. wikipedia.org Commercially, it is produced from ammonia (B1221849), formaldehyde, and sodium cyanide or hydrogen cyanide. wikipedia.org Several synthetic routes have been established for its production in laboratory and industrial settings.

Older methods included the alkylation of ammonia with chloroacetic acid and the oxidation of triethanolamine (B1662121). wikipedia.org The synthesis from chloroacetic acid involves its reaction with an ammonium (B1175870) source (like ammonium chloride) and condensation with sodium hydroxide (B78521), followed by acidification. guidechem.com Another route utilizes the reaction of sodium cyanide, formaldehyde, and glycine (B1666218) with sodium hydroxide. guidechem.com

A significant method involves the oxidation of triethanolamine (TEA) in the presence of an alkali metal hydroxide and a cadmium salt catalyst. google.com This process is characterized by high temperatures (250°C to 375°C) and very short reaction times (1 to 15 minutes) to achieve high yields and economic feasibility for commercial production. google.com A more recent clean production technique involves the reaction of hydroxyacetonitrile with ammonia water and sodium hydroxide under heating, followed by acidification to yield NTA. guidechem.comgoogle.com

Table 1: Comparison of Selected Synthetic Routes for Nitrilotriacetic Acid (NTA)

| Method | Key Reactants | Catalyst/Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Triethanolamine Oxidation | Triethanolamine, Sodium Hydroxide | Cadmium Oxide (CdO), 250–375°C, <30 min | >80% | google.com |

| Hydroxyacetonitrile Route | Hydroxyacetonitrile, Ammonia Water, Sodium Hydroxide | Heating to 80-100°C, then acidification | 94-97% | guidechem.comgoogle.com |

| Chloroacetic Acid Method | Chloroacetic acid, Ammonium Chloride, Sodium Hydroxide | Condensation, then acidification | - | guidechem.com |

| Strecker Synthesis | Ammonia, Formaldehyde, Sodium Cyanide | - | - | wikipedia.org |

The formation of the Nickel-NTA complex occurs through the chelation of nickel(II) ions by the NTA ligand. This reaction is typically performed in an aqueous solution under controlled pH conditions. NTA acts as a tripodal, tetradentate ligand, meaning it binds to the central nickel ion at four points: the tertiary amine nitrogen and one oxygen atom from each of the three carboxylate groups. This forms a stable coordination compound. nanotempertech.comdynamic-biosensors.com

The process generally involves dissolving an NTA salt (e.g., trisodium (B8492382) salt) in deionized water and adjusting the pH, often to a neutral or slightly alkaline value (pH 7.0-8.0), with an acid or base. nih.gov A solution of a nickel salt, such as nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or nickel(II) chloride (NiCl₂), is then added, typically in a 1:1 molar ratio, while stirring. rsc.org The resulting octahedral complex, often [Ni(NTA)(H₂O)₂]⁻, features the NTA ligand and two water molecules coordinated to the nickel ion. This structure is fundamental to the complex's stability and its ability to interact with histidine-tagged proteins.

Optimizing the synthesis of Ni-NTA complexes is critical for achieving high yields and purity. For the precursor NTA synthesis via triethanolamine oxidation, key parameters include the catalyst concentration (0.5–5 wt% Cadmium oxide), temperature (250–330°C), and pressure (up to 3,600 psi), which are controlled to maximize yield while minimizing the formation of side products. google.com In the synthesis from hydroxyacetonitrile, controlling the reaction temperature below 90°C and the subsequent acidification pH to between 1.0 and 3.0 are crucial for high yields. google.com

For the chelation step, pH control is paramount. The reaction is often adjusted to pH 8.0 to ensure effective chelation. duoningbio.co.jp To obtain a pure solution of the Ni-NTA complex, unreacted nickel ions and other impurities can be removed through purification methods such as dialysis or ion-exchange chromatography. In the synthesis of more complex heterobimetallic structures containing Ni and NTA, such as [Ni(H₂O)₅]₂[Ti₂(O₂)₂O(nta)₂]·7H₂O, the pH of the reaction mixture was a critical factor, with optimal crystal formation occurring at pH 4.0. rsc.org The synthesis of a rhenium-tricarbonyl NTA complex was optimized by using a [Re(CO)₃(H₂O)₃]OTf precursor, which allowed the reaction to proceed at room temperature for 2 hours, achieving an 89% yield. nih.gov

Chelation of Nickel(II) Ions with Nitrilotriacetic Acid

Functionalization and Immobilization Strategies for Ni-NTA Systems

The utility of Ni-NTA is significantly expanded by its immobilization onto various solid supports. This allows for its use in applications like affinity chromatography, biosensing, and targeted protein assembly. wikipedia.orgnih.govnih.gov

Covalent attachment ensures the stable anchoring of the Ni-NTA complex, preventing leaching during use. mesgenbio.com A common strategy involves using a solid support matrix like agarose (B213101), silica (B1680970), or polyacrylamide that has been chemically activated. qyaobio.com For instance, epoxy-activated resin beads can be conjugated to an NTA derivative via nucleophilic attack under alkaline conditions, after which the support is loaded with nickel ions.

A versatile NTA derivative for covalent coupling is Nα,Nα-bis(carboxymethyl)-l-lysine, which contains a primary amine group that can react with activated surfaces to form a stable bond, while the NTA head group remains available for nickel chelation. researchgate.netresearchgate.net This approach has been used to functionalize single-walled carbon nanotubes. researchgate.net

Surfaces such as glass and germanium have also been functionalized. nih.govacs.org For germanium attenuated total reflectance elements, the surface was first treated to create hydroxyl groups, followed by the addition of an adlayer of 7-octenyltrimethoxysilane. acs.org A coupling agent was used to attach the NTA ligand via its primary amine, followed by chelation with nickel sulfate. acs.org Similarly, glass surfaces can be functionalized with a Ni²⁺-NTA layer to facilitate the controlled, oriented immobilization of histidine-tagged proteins. nih.gov

Integrating Ni-NTA into nano- and micro-scale structures creates high-surface-area materials for sensitive detection and efficient purification.

Nanoparticles: Gold nanoparticles (AuNPs) functionalized with Ni-NTA are widely used for labeling and detection applications. nanoprobes.comnanopartz.com The synthesis typically involves three steps: first, AuNPs are synthesized via the reduction of a gold salt; second, the nanoparticle surfaces are functionalized, often with a thiol-containing NTA ligand that binds readily to the gold surface; and third, the NTA groups are chelated with Ni²⁺ ions. researchgate.netresearchgate.netvanderbilt.edu While the synthesis of small (1.8 nm) Ni-NTA-AuNPs is established, producing larger nanoparticles (e.g., 5 nm) has presented challenges such as aggregation and loss of activity, though successful strategies have been developed to overcome these issues. google.com

Microspheres: Ni-NTA has been successfully incorporated into various types of microspheres, including those made from polystyrene, silica, and chitosan (B1678972). nih.govnih.gov The general method involves using microspheres with reactive surface groups (e.g., carboxyl or amine groups). nih.govresearchgate.net For example, carboxy-functionalized polystyrene or silica microspheres can be reacted with a primary amine-bearing NTA ligand, which is then loaded with Ni²⁺. nih.govresearchgate.net Novel magnetic chitosan microspheres (MCS) have been prepared through a multi-step process involving amino functionalization of the MCS, introduction of aldehyde groups, attachment of NTA, and final chelation of nickel ions. nih.gov These magnetic microspheres allow for highly selective adsorption of His-tagged proteins and easy separation from a solution. nih.gov

Table 2: Examples of Ni-NTA Functionalized Nanoparticle and Microsphere Systems

| Support Material | Construct Type | Size | Functionalization/Synthesis Method | Application | Reference(s) |

|---|---|---|---|---|---|

| Gold (Au) | Nanoparticle | ~4.3 nm | Reduction of HAuCl₄, surface modification with C2-NTA, complexation with Ni²⁺ | Protein labeling | researchgate.net |

| Gold (Au) | Nanoparticle | 5 nm | Proprietary synthesis to avoid aggregation and maintain activity | His-tag detection, blotting, microscopy | google.comsigmaaldrich.com |

| Polystyrene | Microsphere | 5.4 µm | Reaction of amine-bearing Ni-NTA ligand with carboxy-functionalized microspheres | Protein immobilization | nih.govresearchgate.net |

| Silica | Microsphere | 5.4 µm | Covalent attachment of Ni-NTA to silica microspheres | Protein immobilization | nih.govresearchgate.net |

| Magnetic Chitosan | Microsphere | - | Multi-step synthesis involving functionalization with ethylenediamine, glutaraldehyde, NTA, and Ni²⁺ | Enzyme immobilization | nih.gov |

| Polystyrene | Nanoparticle | - | Conjugation of Ni-NTA end-functionalized polystyrene with His-tagged proteins | Protein nanoparticle production | nih.gov |

Polymer Conjugation and Composite Material Formation

The functionalization of polymers and the creation of composite materials with this compound (Ni-NTA) are pivotal for a range of applications, particularly in protein purification and immobilization. These strategies leverage the specific and reversible binding between the Ni-NTA complex and polyhistidine-tagged (His-tagged) proteins.

A prevalent method involves the synthesis of block copolymers where Ni-NTA is incorporated as a functional end group. For instance, an amphiphilic block copolymer, Ni²⁺-nitrilotriacetic acid-end-functionalized-poly(poly(ethylene glycol)methyl ether methacrylate)-block-polystyrene (Ni-NTA-p(PEGMA-b-St)), has been synthesized via atom transfer radical polymerization (ATRP). mdpi.comnih.gov The synthesis begins with a tert-boc-protected NTA-functionalized polymer, which is subsequently deprotected and complexed with Ni²⁺ ions. mdpi.comnih.gov This approach allows for the self-assembly of the polymer into various nanostructures like spheres, lamellas, and vesicles in a controlled manner by adjusting solvent conditions. mdpi.comnih.gov

Another significant area is the development of Ni-NTA functionalized dendrimers. Polyamidoamine (PAMAM) dendrimers, with their highly branched and well-defined structure, serve as ideal scaffolds for displaying multiple Ni-NTA groups. digitellinc.com The synthesis involves attaching NTA derivatives containing an azide (B81097) group to propargylated PAMAM dendrimers using copper(I)-mediated "click" chemistry. digitellinc.com This method offers precise control over the number of functional end groups by selecting the appropriate dendrimer generation. digitellinc.com

Composite materials incorporating Ni-NTA have also been developed using various substrates. Single-walled carbon nanotubes (SWCNTs) have been functionalized with Ni-NTA for the directed self-assembly of His-tagged proteins. researchgate.net This involves covalently modifying the SWCNTs, making them water-soluble, and then reacting them with Nα,Nα-bis(carboxymethyl)-l-lysine hydrate (B1144303) to introduce the NTA moiety, which is subsequently chelated with Ni²⁺. researchgate.net

Furthermore, polymeric micelles functionalized with Ni-NTA have been created to act as "artificial cellulosomes." nsf.gov Poly(styrene)-b-poly(styrene-alt-maleic anhydride) is synthesized and modified with NTA. nsf.gov The self-assembly of this amphiphilic block copolymer in the presence of Ni²⁺ ions results in the formation of nanoparticles with surface-exposed Ni-NTA groups capable of capturing His-tagged cellulases. nsf.gov

Microspheres, both polystyrene and silica-based, have been functionalized with Ni-NTA for protein immobilization and interaction studies. nih.gov Synthesis can involve covalently binding a primary amine-bearing Ni-NTA ligand to carboxyl-functionalized microspheres or adsorbing lipid-linked Ni-NTA to silica microspheres to form a self-assembled bilayer with lateral mobility of the chelators. nih.gov

The following table summarizes various polymer and composite systems functionalized with Ni-NTA:

| System Type | Base Material | Synthetic Approach | Resulting Structure | Reference |

| Block Copolymer | p(PEGMA-b-St) | Atom Transfer Radical Polymerization (ATRP) | Self-assembled nanostructures (spheres, vesicles) | mdpi.comnih.gov |

| Dendrimer | Polyamidoamine (PAMAM) | Copper(I)-mediated "click" chemistry | Hyperbranched macromolecule with multiple Ni-NTA termini | digitellinc.com |

| Carbon Nanotube Composite | Single-Walled Carbon Nanotubes (SWCNTs) | Covalent functionalization and amidation | Ni-NTA functionalized SWCNTs | researchgate.net |

| Polymeric Micelles | Poly(styrene)-b-poly(styrene-alt-maleic anhydride) | RAFT polymerization and NTA modification | Core-shell nanoparticles with surface Ni-NTA | nsf.gov |

| Microspheres | Polystyrene or Silica | Covalent linkage or lipid bilayer adsorption | Functionalized microspheres | nih.gov |

| DNA Nanostructures | Deoxyribonucleic Acid | Amine modification and conjugation | Ni-NTA labeled DNA for protein binding | researchgate.net |

Methodological Considerations in Synthetic Purity and Integrity Assessment

The successful synthesis of Ni-NTA complexes and their conjugates requires rigorous assessment of their purity and structural integrity to ensure functionality. A combination of analytical techniques is typically employed to characterize these materials at different stages of preparation.

For polymer-based systems, characterization often begins with confirming the successful synthesis of the polymer backbone and the incorporation of the NTA functionality. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are crucial for verifying the chemical structure of the synthesized polymers and the presence of the NTA groups. mdpi.comdigitellinc.comGel Permeation Chromatography (GPC) is used to determine the number-average molecular weight and polydispersity index of the polymers, ensuring they meet the desired specifications. nsf.gov

Once the NTA-functionalized material is synthesized, the complexation with nickel ions and the subsequent interaction with His-tagged proteins are evaluated. Infrared (IR) spectroscopy can be used to confirm the presence of specific functional groups. digitellinc.comMass Spectrometry (MS) helps in confirming the molecular weight of the final compounds. digitellinc.com

The purity and binding capacity of Ni-NTA resins and functionalized surfaces are critical for their application in protein purification. The binding capacity is often determined by measuring the amount of a specific His-tagged protein, such as His-tagged Green Fluorescent Protein (GFP), that can be immobilized. nih.govserva.deFlow cytometry can be utilized to characterize microspheres, assessing their specificity, sensitivity, capacity, and stability by monitoring the binding of a fluorescent His-tagged protein. nih.gov

The stability of the immobilized protein is a key consideration. Washing steps can destabilize the binding of His-tagged proteins to Ni-NTA microspheres, indicating interactions with different affinities. nih.gov The presence of agents like EDTA or strong reducing agents must be avoided as they can strip the nickel ions from the NTA complex. qiagen.comthermofisher.com The pH of the buffers used during purification is also a critical parameter that influences binding and elution. serva.de

For composite materials like Ni-NTA functionalized nanoparticles, Transmission Electron Microscopy (TEM) is used to analyze their morphology and size distribution. vanderbilt.eduDynamic Light Scattering (DLS) provides information on the hydrodynamic diameter of the particles in solution. digitellinc.comvanderbilt.eduUV-Vis spectroscopy is employed to monitor changes in the surface plasmon absorption of metallic nanoparticles upon functionalization and protein binding. vanderbilt.edu

The integrity of the purified proteins is often assessed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to check for purity and the correct molecular weight. pubcompare.ai For more complex systems, Asymmetrical Flow Field-Flow Fractionation (AF4) coupled with detectors like Multi-Angle Light Scattering (MALS) and native Mass Spectrometry (nMS) can provide detailed information on the size, composition, and higher-order structure of protein complexes. acs.org

The following table outlines common analytical techniques used for purity and integrity assessment of Ni-NTA systems:

| Analytical Technique | Purpose | Information Obtained | Reference |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirmation of polymer structure and NTA incorporation | mdpi.comdigitellinc.com |

| Gel Permeation Chromatography (GPC) | Molecular weight determination | Number-average molecular weight and polydispersity | nsf.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation | Verification of compound mass | digitellinc.com |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of characteristic chemical bonds | digitellinc.com |

| Flow Cytometry | Characterization of microspheres | Specificity, capacity, and stability of protein binding | nih.gov |

| UV-Vis Spectroscopy | Nanoparticle characterization | Surface plasmon resonance shifts, protein binding monitoring | vanderbilt.edu |

| Transmission Electron Microscopy (TEM) | Morphological analysis | Size, shape, and distribution of nanoparticles | vanderbilt.edu |

| Dynamic Light Scattering (DLS) | Particle size analysis | Hydrodynamic diameter of particles in solution | digitellinc.comvanderbilt.edu |

| SDS-PAGE | Protein purity assessment | Purity and molecular weight of eluted proteins | pubcompare.ai |

| Asymmetrical Flow Field-Flow Fractionation (AF4) | Separation of macromolecules | Size and composition of protein complexes | acs.org |

Advanced Coordination Chemistry of Nickel Nitrilotriacetic Acid Systems

Ligand Binding Dynamics and Chelation Behavior

The chelation of a nickel(II) ion by nitrilotriacetic acid is a well-defined process involving specific ligand binding dynamics. In its fully deprotonated, trianionic form (NTA³⁻), the ligand acts as a tetradentate chelator. nih.gov It utilizes its four functional groups—one tertiary amine nitrogen atom and three carboxylate oxygen donors—to coordinate the central nickel ion. nih.gov This coordination results in the formation of three highly stable, five-membered chelate rings, which is a sterically favorable arrangement.

The resulting Ni-NTA complex typically adopts a distorted octahedral geometry. asianpubs.orgrsc.org In this configuration, four of the nickel ion's six coordination sites are occupied by the NTA ligand. fn-test.com The remaining two coordination sites are typically occupied by water molecules, as seen in the [Ni(NTA)(H₂O)₂]⁻ complex. These labile water molecules can be displaced by other ligands, such as the imidazole (B134444) side chains of histidine residues, which is the fundamental principle behind its use in immobilized metal affinity chromatography (IMAC). weizmann.ac.ilresearchgate.net The coordination of NTA to the nickel ion is strong, which minimizes metal leaching compared to chelators with lower denticity, such as iminodiacetic acid (IDA). cube-biotech.com

Metal-Ligand Interaction Energetics and Thermodynamic Stability

The thermodynamic stability of the nickel nitrilotriacetic acid complex is a key determinant of its utility. This stability is quantified by various thermodynamic parameters, including stability constants (log β), dissociation constants (Kd), and the energetics of binding (ΔG, ΔH, ΔS). Isothermal titration calorimetry (ITC) is a primary technique used to measure these parameters directly. nih.govnih.gov

Research has also investigated the thermodynamics of forming ternary complexes, such as the binding of imidazole to the Ni-NTA complex. ITC studies have shown that two imidazole moieties can bind to a single Ni-NTA complex. nih.gov The stability of these complexes is crucial for applications like protein purification, where the affinity must be sufficient for binding but reversible for elution. mdpi.com

| Parameter | Value | Reference |

| Stability Constant (log β₁) | 11.54 | researchgate.net |

| Dissociation Constant (Kd) | 1.8 x 10⁻¹¹ M | mdpi.com |

| pKa of H[Ni(NTA)] | 2.21 | researchgate.net |

| Binding Energy (Ni-NTA) | 6.5 kcal/mol | ens.fr |

Structural Elucidation Methodologies for this compound Complexes

Infrared (IR) Spectroscopy : IR studies are used to investigate the coordination of the carboxylate groups. The position of the carboxylate stretching frequency (ν(COO⁻)) bands in the IR spectrum of the complex, compared to the free ligand, indicates whether the carboxyl groups are involved in metal coordination. asianpubs.orgmdpi.com For instance, the presence of a strong band around 1600 cm⁻¹ is characteristic of the coordinated carboxylate group in H[Ni(NTA)]. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are valuable tools for characterizing the ligand environment in solution. researchgate.netmdpi.comnih.gov ¹H-NMR spectra can confirm the structure of the ligand and its complexes, showing characteristic shifts for the methylene (B1212753) protons upon complexation. mdpi.com

UV-Visible Spectrophotometry : This technique is used to determine the ligand field splitting energy (10Dq) for colored transition metal complexes like those of Ni(II). researchgate.netmdpi.com The 10Dq value for the Ni(II) complex in one study was calculated to be approximately 17394 cm⁻¹. researchgate.netmdpi.com

pH-Dependent Equilibria and Complex Formation Investigations

The formation of the Ni-NTA complex is highly dependent on the pH of the aqueous solution. This dependence arises from the acid-base properties of nitrilotriacetic acid, which has three carboxylic acid groups and one tertiary amine. The protonation state of these groups is governed by their respective pKa values, and protonation directly competes with the binding of the nickel ion. nih.gov

NTA has three pKa values (pKa₁ = 1.89, pKa₂ = 2.49, pKa₃ = 9.73), corresponding to the successive deprotonation of its carboxyl groups. nih.gov For effective chelation, the carboxylate groups must be deprotonated. Therefore, complex formation is typically carried out under controlled pH conditions, often in the neutral to slightly alkaline range (pH 7-8), to ensure the NTA is in its fully or partially deprotonated form, available to coordinate the metal ion. laboratorynotes.comcdnsciencepub.com

The acid complex, H[Ni(NTA)], has its own pKa value of 2.21, which reflects the equilibrium between the protonated and deprotonated forms of the complex. researchgate.net The stability of the complex and its ability to bind other molecules, like histidine tags, can be modulated by changing the pH. Lowering the pH leads to protonation of the chelating groups and/or the histidine residues of a bound protein, which disrupts the coordination and facilitates the elution of the bound species. weizmann.ac.ilmicromod.de

Comparative Analyses of Coordination Properties with Other Chelating Agents (e.g., IDA, EDTA)

The coordination properties of Nitrilotriacetic Acid (NTA) are often compared with those of other common aminopolycarboxylate chelating agents, primarily Iminodiacetic Acid (IDA) and Ethylenediaminetetraacetic Acid (EDTA). These ligands differ in their denticity, which significantly influences the stability, geometry, and performance of their respective nickel complexes.

Iminodiacetic Acid (IDA) : IDA is a tridentate ligand, coordinating a metal ion via one amine nitrogen and two carboxylate oxygens. fn-test.comasianpubs.orgrsc.org This leaves the nickel(II) ion with three available coordination sites, in contrast to the two available sites in the Ni-NTA complex. fn-test.com Because NTA is a tetradentate ligand, it forms a more stable complex with nickel and exhibits significantly lower metal ion leaching from chromatography resins compared to IDA. cube-biotech.comcube-biotech.com Consequently, Ni-NTA resins are generally considered more robust and provide higher purity in protein purification, while Ni-IDA may offer a higher binding capacity in some cases. fn-test.comcube-biotech.com

Ethylenediaminetetraacetic Acid (EDTA) : EDTA is a hexadentate ligand, capable of occupying all six coordination sites of a nickel(II) ion through its two nitrogen atoms and four carboxylate groups. laboratorynotes.com This results in the formation of a highly stable and symmetrical [Ni(EDTA)]²⁻ octahedral complex. laboratorynotes.com The stability of the Ni-EDTA complex is substantially higher than that of the Ni-NTA complex. mdpi.com This property is exploited in applications where Ni-NTA is used; for example, EDTA is an effective stripping agent used to remove nickel ions from NTA-functionalized surfaces for regeneration. mdpi.commicromod.decube-biotech.com

| Feature | Iminodiacetic Acid (IDA) | Nitrilotriacetic Acid (NTA) | Ethylenediaminetetraacetic Acid (EDTA) |

| Denticity | Tridentate (3) fn-test.com | Tetradentate (4) | Hexadentate (6) laboratorynotes.com |

| Typical Ni(II) Coordination | Occupies 3 sites, leaving 3 available fn-test.com | Occupies 4 sites, leaving 2 available weizmann.ac.il | Occupies all 6 sites laboratorynotes.com |

| Complex Stability with Ni(II) | Lower cube-biotech.com | Higher than IDA cube-biotech.com | Highest mdpi.comlaboratorynotes.com |

| Metal Ion Leaching | Higher cube-biotech.com | Lower cube-biotech.com | Very Low |

| Robustness vs. Chelators | Less robust; binding capacity drops sharply with EDTA cube-biotech.comcube-biotech.com | More robust than IDA in the presence of agents like EDTA cube-biotech.comcube-biotech.com | Is a powerful competing chelator itself laboratorynotes.comcube-biotech.com |

Applications of Nickel Nitrilotriacetic Acid in Scientific Research

Immobilized Metal Affinity Chromatography (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is a widely used protein purification technique that leverages the specific interaction between metal ions and certain amino acid residues on a protein's surface. iitkgp.ac.inbiokal.com Ni-NTA is a cornerstone of modern IMAC, offering a robust and efficient method for isolating recombinant proteins. iitkgp.ac.inyoutube.com

Optimization Strategies for Recombinant Protein Purification

Achieving high purity and yield of a target protein often requires optimization of the purification protocol. bmmj.org Key strategies include:

Expression Conditions: The level of protein expression can impact its solubility. High expression rates may lead to the formation of insoluble inclusion bodies. bmmj.org Optimizing factors like inducer concentration (e.g., IPTG), induction time, and temperature can help maintain a balance between expression rate and solubility. bmmj.org

Lysis and Wash Buffers: The composition of the lysis and wash buffers is critical for minimizing non-specific binding of contaminating host cell proteins. iba-lifesciences.comresearchgate.net Adding low concentrations of imidazole (B134444) (e.g., 10-20 mM) to the lysis buffer can reduce the binding of host proteins that are naturally rich in histidine. iba-lifesciences.com The pH of the buffers should be maintained between 7.5 and 8.0 to ensure the histidine side chains are deprotonated for effective binding. neb.com The ionic strength can be adjusted with salts like NaCl (at least 300 mM) to prevent ionic interactions. iba-lifesciences.com

Elution Strategy: A stepwise or gradient elution with increasing concentrations of imidazole can be employed to separate the target protein from weakly bound contaminants. researchgate.net For proteins with very high affinity for the Ni-NTA resin, a lower pH or the use of a stronger chelating agent like EDTA can be used for elution. thermofisher.com

Dealing with Insolubility: If the target protein is found in inclusion bodies, purification can be performed under denaturing conditions using agents like guanidine-HCl or urea. iba-lifesciences.comresearchgate.net The protein can then be refolded after purification. researchgate.net

Ammonium (B1175870) Sulfate (B86663) Precipitation: This technique can be used as a preliminary step to remove some host cell proteins from the crude extract before applying it to the Ni-NTA column. nih.gov

| Parameter | Recommended Range/Condition | Purpose |

| Imidazole in Lysis Buffer | 10-20 mM | Minimize non-specific binding of host proteins. iba-lifesciences.com |

| pH of Buffers | 7.5 - 8.0 | Ensure deprotonation of histidine side chains for binding. neb.com |

| NaCl Concentration | ≥ 300 mM | Prevent non-specific ionic interactions. iba-lifesciences.com |

| Elution Imidazole | 50-300 mM (or higher) | Compete with His-tag for binding to Ni-NTA. sinobiological.com |

| Denaturants (if needed) | 6 M Guanidine-HCl or Urea | Solubilize proteins from inclusion bodies. iba-lifesciences.comresearchgate.net |

Advanced IMAC Resin Development and Performance Characteristics

The performance of IMAC is heavily dependent on the properties of the resin. Modern Ni-NTA resins are typically based on highly cross-linked agarose (B213101) beads, which provide a porous structure with a high surface area for protein binding. mediray.co.nzaustinpublishinggroup.com This allows for high binding capacities, often ranging from 1 to 80 milligrams of His-tagged protein per milliliter of resin. thermofisher.com

Key characteristics of advanced IMAC resins include:

Ligand Density: A higher density of NTA ligands on the resin surface can lead to increased binding capacity. bio-rad.com

Metal Ion Stability: The tetradentate nature of NTA provides a tight binding to the nickel ion, minimizing metal ion leaching during the purification process. iba-lifesciences.commediray.co.nz This is an advantage over tridentate chelators like iminodiacetic acid (IDA), which can have higher metal leakage. sinobiological.com

Particle Size and Porosity: Optimized particle size and high porosity allow for operation at higher flow rates without compromising binding capacity, which is particularly beneficial for large-scale purifications. bio-rad.com

Chemical Compatibility: Modern resins are designed to be stable in a wide range of chemical environments, including the presence of denaturing agents, detergents, and reducing agents, offering flexibility in purification protocols. bio-rad.com

Multivalent NTA Ligands: Recent developments include the use of multivalent NTA ligands, such as bis-NTA, which can enhance the binding affinity for His-tagged proteins, particularly those in their native, folded conformations. nih.gov This can be especially useful for purifying proteins expressed at low levels. nih.gov

| Resin Type | Chelating Ligand | Key Features |

| Standard Ni-NTA | Nitrilotriacetic acid (NTA) | Tetradentate, low nickel leakage, high capacity. sinobiological.commediray.co.nz |

| Ni-IDA | Iminodiacetic acid (IDA) | Tridentate, may have higher nickel leakage than NTA. sinobiological.com |

| High-Flow Resins | Optimized particle size/porosity | Suitable for high flow rates and large-scale purification. bio-rad.com |

| Multivalent NTA Resins | e.g., bis-NTA | Enhanced binding affinity for native proteins. nih.gov |

Complementary Purification Approaches and Methodological Integration

While Ni-NTA IMAC is a powerful single-step purification method, achieving the desired level of purity for certain applications may require additional purification steps. thermofisher.com

Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates proteins based on their size. It can be used after IMAC to remove any remaining contaminants of different molecular weights, as well as protein aggregates.

Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. This can be an effective second step to remove host cell proteins that have co-eluted with the target protein during IMAC.

Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. It can be a useful polishing step, particularly if the target protein has distinct hydrophobic properties.

Affinity Tag Cleavage: For applications where the His-tag may interfere with protein function or structure, it can be removed by enzymatic cleavage using a specific protease (e.g., TEV protease, thrombin) if a cleavage site has been engineered between the tag and the protein. researchgate.net After cleavage, a second round of Ni-NTA IMAC can be performed, where the now tag-less target protein will be in the flow-through, while the cleaved tag and any uncleaved protein will bind to the column. researchgate.net

Engineered Host Strains: To reduce contamination from host cell proteins that naturally bind to Ni-NTA resins, specialized expression host strains have been developed. For example, the NiCo21(DE3) E. coli strain has been engineered to reduce the levels of several nickel-binding host proteins. neb.com

Catalysis and Reaction Enhancement

Beyond its primary role in protein purification, nickel nitrilotriacetic acid also finds applications in the field of catalysis, where it can be part of both heterogeneous and homogeneous catalytic systems. sinobiological.comui.ac.id

Role in Heterogeneous and Homogeneous Catalytic Systems

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Ni-NTA can be used to immobilize catalytically active enzymes or metal complexes onto solid supports. For instance, His-tagged enzymes can be specifically and reversibly immobilized on Ni-NTA-modified mesoporous silicas or magnetic nanoparticles. nih.govrsc.org This immobilization facilitates catalyst recovery and reuse, which is a key advantage in industrial processes. rsc.org The use of NTA as a chelating agent in the synthesis of supported nickel catalysts, for example, for steam ethanol (B145695) reforming, has been shown to influence the crystallite size of the nickel and support material, leading to improved catalytic performance and resistance to carbon deposition. Similarly, Ni-NTA has been used in the preparation of catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, where it can enhance the activity of the catalyst. sylzyhg.com

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. While less common than its heterogeneous applications, Ni-NTA complexes themselves can act as catalysts in solution. The chelated nickel ion can participate in various chemical transformations. For example, OH-PEG-NTA-Ni, a polyethylene (B3416737) glycol derivative of Ni-NTA, is described as a carrier for homogeneous catalysts. yusiyy.com Furthermore, the interaction of Ni-NTA with other metal ions can create bimetallic systems with unique catalytic properties. science.gov

The versatility of Ni-NTA in both immobilizing catalysts and participating in catalytic reactions underscores its importance in the development of efficient and reusable catalytic systems for a variety of chemical transformations.

Enzyme Immobilization for Biocatalysis and Stability Enhancement

Enzyme immobilization is a critical technique in biocatalysis, offering advantages such as enzyme reusability, enhanced stability, and simplified product purification. Ni-NTA has emerged as a popular and effective matrix for the non-covalent, yet strong and specific, immobilization of His-tagged enzymes. nih.govnih.gov The principle lies in the chelation of the nickel ion by the NTA ligand, which is covalently attached to a solid support. The nickel ion, in turn, coordinates with the imidazole side chains of the histidine residues in the His-tag of the target enzyme, effectively anchoring the enzyme to the support. iba-lifesciences.comnih.gov

This method offers several advantages over traditional immobilization techniques. The binding is highly specific, leading to a more uniform orientation of the immobilized enzyme, which can be crucial for its activity. nih.gov Furthermore, the immobilization is reversible; the enzyme can be eluted from the support under mild conditions, for instance, by using a buffer containing a high concentration of imidazole, which competes with the His-tag for binding to the Ni-NTA complex. huji.ac.il

Research has demonstrated the successful application of Ni-NTA for immobilizing a wide range of enzymes, leading to significant improvements in their stability and catalytic performance. For instance, when two components of a hydroxylase monooxygenase (HpaBC) were co-immobilized on Ni-NTA functionalized magnetic silica (B1680970) nanoparticles, the activity of the bi-enzyme system was 2.6 times that of the free enzymes. nih.gov The co-immobilized system also exhibited greater stability at high temperatures and under alkaline conditions, retaining 76.6% of its initial activity after 12 days of storage and over 60% of its catalytic activity after seven cycles of use. nih.gov

In another study, His-tagged organophosphohydrolase (OpdA) was immobilized on Ni-NTA-modified virus-like mesoporous silica nanoparticles. The resulting nanobiocatalyst, OpdA@Ni-NTA-VMSN, showed a specific activity of 353.0 U/g, which was slightly higher than the free enzyme. acs.org The immobilized enzyme also demonstrated excellent catalytic activity and stability, with a degradation percentage of methyl parathion (B1678463) maintained at over 90% in a plug-flow reactor. acs.org

The protective effect of immobilization on Ni-NTA agarose against plasma-mediated inactivation has also been demonstrated. royalsocietypublishing.org Immobilized enzymes showed higher activity after 300 seconds of plasma treatment compared to their free counterparts, highlighting the stabilizing effect of the Ni-NTA support. royalsocietypublishing.org

Table 1: Examples of Enzymes Immobilized Using Ni-NTA and Their Enhanced Properties

| Enzyme/Enzyme System | Support Material | Key Findings |

| Hydroxylase monooxygenase (HpaBC) | Ni-NTA functionalized magnetic silica nanoparticles | 2.6-fold increase in activity compared to free enzymes; enhanced thermal and alkaline stability. nih.gov |

| Organophosphohydrolase (OpdA) | Ni-NTA-modified virus-like mesoporous silica nanoparticles | Specific activity of 353.0 U/g; excellent catalytic activity and stability in a plug-flow reactor. acs.org |

| Various His-tagged enzymes | Ni-NTA agarose | Protection from plasma-mediated inactivation and degradation. royalsocietypublishing.org |

| Cellulases (β-glucosidase, endoglucanase, cellobiohydrolase) | Magnetic NTA–Ni@Fe₃O₄ particles | Immobilized enzymes were recyclable for up to five cycles with significant relative activity. rsc.org |

Control of Electron Transfer in Electrochemical Systems

The ability to control the direction and rate of electron transfer (ET) at the interface between an electrode and a biological molecule is fundamental for the development of bio-organic nanoelectronic devices, such as biosensors and biofuel cells. This compound has been utilized to create self-assembled monolayers (SAMs) on electrode surfaces to precisely control this electron flow. researchgate.netrsc.org

In one study, a pyrene-nitrilotriacetic acid SAM was formed on a graphene electrode. researchgate.netrsc.org Theoretical calculations and electrochemical measurements revealed that the formation of this SAM directs electron transfer from the graphene to the SAM. researchgate.netrsc.org However, the addition of a Ni²⁺ cation and imidazole to the system reverses the direction of charge transfer, allowing for atomic-level control of the electron flow. researchgate.netrsc.org This fine-tuning of direct electron transfer is crucial for the functionality of such devices. rsc.org

The orientation of redox proteins on the electrode surface is another critical factor influencing electron transfer. The histidine tag, in conjunction with Ni-NTA modified electrodes, has been used to control the orientation of enzymes. For example, a multicopper oxidase was fused with a His-tag at either the N- or C-terminus and immobilized on a multiwalled carbon nanotube electrode modified with pyrene-nitrilotriacetic acid-Ni²⁺. acs.org Cyclic voltammetry measurements showed higher cathodic currents for the C-terminus fusion, indicating a more favorable orientation for oxygen reduction. acs.org

In another investigation, the electron transfer of a histidine-tagged recombinant human neuroglobin (hNb) bound to a Ni(II)-NTA-modified gold electrode was studied. nih.gov While direct electron transfer was not observed in cyclic voltammetry, surface-enhanced resonance Raman (SERR) spectroscopy coupled with electrochemistry confirmed the direct electrochemical conversion of the immobilized hNb. nih.gov The long-range electron transfer rate constant (kET) was determined to be 0.12 s⁻¹, a value consistent with predicted rates for similar systems. nih.gov

Table 2: Control of Electron Transfer Using Ni-NTA in Electrochemical Systems

| System | Key Findings |

| Graphene/pyrene–nitrilotriacetic acid SAM | The addition of Ni²⁺ and imidazole reverses the direction of electron transfer, allowing for fine control. researchgate.netrsc.org |

| His-tagged multicopper oxidase on a modified MWCNT electrode | The position of the His-tag (N- or C-terminus) influences the orientation and catalytic current of the enzyme. acs.org |

| His-tagged human neuroglobin on a modified gold electrode | Direct electron transfer was observed using SERR, with a long-range ET rate constant of 0.12 s⁻¹. nih.gov |

Environmental Remediation Processes

This compound and NTA itself play significant roles in various environmental remediation strategies, particularly those targeting heavy metal contamination.

Chelation-Enhanced Heavy Metal Mobilization in Contaminated Media

Nitrilotriacetic acid is a chelating agent that can form strong, water-soluble complexes with a variety of heavy metal ions. acs.org This property is exploited to enhance the mobilization of heavy metals from contaminated soils and sediments, making them more available for removal. tandfonline.com The application of NTA to contaminated media can significantly increase the concentration of heavy metals in the aqueous phase. tandfonline.com

For example, the use of 20 mg/L of NTA with a 6-day shaking period resulted in the mobilization of approximately 8% to 15% of copper, 1% to 7% of zinc, 7% to 10% of lead, and 7% to 30% of cadmium from sediments. tandfonline.com The effectiveness of NTA in mobilizing heavy metals is influenced by factors such as the shaking period and the hardness of the water, which affects the formation of metal-NTA complexes. tandfonline.com Studies have shown that NTA can mobilize exchangeable cadmium, as well as cadmium bound to carbonates and organic matter in contaminated soil. nih.gov

Phytoremediation Enhancement Strategies with Chelating Agents

Phytoremediation is an environmental cleanup technology that uses plants to extract, contain, or degrade contaminants in soil and water. The efficiency of phytoremediation for heavy metals can be significantly enhanced by the application of chelating agents like NTA, a process known as chelate-induced or chelate-enhanced phytoextraction. pjoes.comresearchgate.net NTA increases the solubility and bioavailability of heavy metals in the soil, thereby facilitating their uptake by plants. pjoes.commdpi.com

The application of NTA to soil has been shown to significantly enhance the accumulation of metals by plants. pjoes.com For instance, in a study with Sudan grass grown in nickel-pyrene co-contaminated soil, the application of NTA promoted the enrichment of nickel in the plants. nih.gov It was found that NTA increased the accumulation of nickel in the cell wall of the plant by 49.71–102.73%. nih.gov Similarly, the application of NTA to a cadmium-contaminated calcareous soil led to a 100-fold increase in cadmium concentration in the shoots of plants compared to the control group without NTA. nih.gov

While effective, the use of some synthetic chelating agents like EDTA has raised environmental concerns due to their low biodegradability. pjoes.com NTA is considered a more environmentally friendly alternative due to its higher biodegradability. nih.govpjoes.com

Bioremediation and Degradation of Metal-NTA Complexes

The fate of metal-NTA complexes in the environment is a crucial aspect of their application in remediation. Fortunately, several microorganisms are capable of degrading NTA and its metal complexes. acs.orgresearchgate.net The bacterium Chelatobacter heintzii has been shown to degrade various metal-NTA complexes, including those of cobalt, iron, zinc, aluminum, copper, and nickel. acs.org The rate of degradation is not directly related to the thermodynamic stability of the complexes but rather to their lability. acs.org

Another bacterium, Aminobacter aminovorans, can aerobically degrade NTA, its metal complexes, and its metabolic intermediate, iminodiacetate, making it a promising candidate for the bioremediation of NTA. researchgate.net

The enzymatic basis for this degradation has also been investigated. NTA monooxygenase (NTA-Mo) is an enzyme capable of degrading several metal-NTA complexes, including MgNTA⁻, MnNTA⁻, CoNTA⁻, FeNTA⁻, NiNTA⁻, and ZnNTA⁻. acs.orgosti.gov Interestingly, the protonated form of NTA (HNTA²⁻) and the calcium complex (CaNTA⁻) were not degraded by this enzyme. acs.orgosti.gov This suggests that the biodegradation of some metal-NTA complexes in whole-cell systems may be limited by their transport into the cell. acs.orgosti.gov

Table 3: Biodegradation of Metal-NTA Complexes

| Microorganism/Enzyme | Degraded Complexes | Key Findings |

| Chelatobacter heintzii | CoNTA⁻, FeOHNTA⁻, ZnNTA⁻, AlOHNTA⁻, CuNTA⁻, NiNTA⁻ | Degradation rate is related to the lability of the complex, not its stability constant. acs.org |

| Aminobacter aminovorans | NTA and its metal complexes | A promising candidate for bioremediation of NTA. researchgate.net |

| NTA monooxygenase (NTA-Mo) | MgNTA⁻, MnNTA⁻, CoNTA⁻, FeNTA⁻, NiNTA⁻, ZnNTA⁻ | Biodegradation may be limited by cellular uptake of the complex. acs.orgosti.gov |

Biosensing and Bioimaging Probes

The specific interaction between Ni-NTA and His-tagged proteins has been widely exploited in the development of sophisticated biosensors and bioimaging probes. mdpi.comnih.govresearchgate.net These tools are used for the detection, quantification, and visualization of biomolecules in various biological systems.

Ni-NTA-based biosensors often rely on the immobilization of a His-tagged biorecognition element (e.g., an antibody, enzyme, or receptor) onto a transducer surface modified with Ni-NTA. mdpi.comresearchgate.net This controlled and oriented immobilization is key to the sensor's performance. mdpi.com Various detection principles have been employed, including surface plasmon resonance (SPR), electrochemical methods, fluorescence, and colorimetry. mdpi.comresearchgate.netnih.gov For example, Gator® Ni-NTA probes are used for the rapid quantification of His-tagged proteins and for kinetic analysis of their interactions with binding partners. gatorbio.com

In the realm of bioimaging, fluorescent probes incorporating the Ni-NTA moiety have been designed to label and visualize His-tagged proteins within living cells. mdpi.comresearchgate.net For instance, a cell-penetrating fluorescent probe, Ni-NTA-AC, has been developed for the rapid labeling of intracellular His-tagged proteins. pnas.org This probe consists of a mono-Ni-NTA group for targeting the His-tag, a coumarin (B35378) fluorophore for visualization, and a photoactivatable aryl azide (B81097) group to form a covalent bond with the target protein, overcoming the relatively weak intrinsic binding of Ni-NTA to the His-tag. pnas.org

Furthermore, Ni-NTA has been conjugated to nanoparticles to create advanced probes. For example, Ni-NTA complex-modified tetramethylrhodamine (B1193902) (TMR)-doped SiO₂ nanoparticles have been used to label bacterial lysates. mdpi.com The silica nanoparticles serve to enhance the sensitivity and reduce fluorescence quenching. mdpi.com

Table 4: Applications of Ni-NTA in Biosensing and Bioimaging

| Application | Probe/System | Principle/Key Feature |

| Protein Quantification & Kinetics | Gator® Ni-NTA probes | Biolayer interferometry for rapid analysis of His-tagged proteins. gatorbio.com |

| Intracellular Protein Labeling | Ni-NTA-AC fluorescent probe | Cell-penetrating probe with a photoactivatable group for covalent labeling of His-tagged proteins in living cells. pnas.org |

| Bioimaging | Ni-NTA complex-modified TMR-doped SiO₂ nanoparticles | Enhanced sensitivity and reduced fluorescence quenching for labeling biological samples. mdpi.com |

| General Biosensing | Ni-NTA modified transducer surfaces | Controlled and oriented immobilization of His-tagged biorecognition elements for various detection methods (SPR, electrochemical, etc.). mdpi.comresearchgate.net |

Design and Development of Ni-NTA Based Probes for Biomolecule Labeling

The foundational principle behind Ni-NTA based probes is the coordination chemistry between the nickel (II) ion, chelated by the nitrilotriacetic acid group, and the imidazole side chains of histidine residues in a genetically encoded His-tag. mdpi.com This interaction, widely used for protein purification, has been ingeniously adapted for the design of sophisticated probes for labeling and tracking biomolecules, particularly within the complex environment of living cells. Current time information in Delhi, IN.google.com

A primary focus in the development of these probes has been to create fluorescent variants that enable the visualization of His-tagged proteins. nih.gov Researchers have synthesized a variety of probes by conjugating the Ni-NTA moiety to different fluorophores. acs.org For instance, by linking Ni-NTA to fluorophores like coumarin, fluorescein, or BODIPY, a spectrum of probes emitting blue, green, and red light, respectively, has been created. rsc.orgresearchgate.netrsc.org This multicolor capability allows for multiplexed imaging, enabling the simultaneous tracking of different proteins within a single cell. acs.org

A significant challenge in early probe design was their limited ability to cross cell membranes, restricting their use to cell-surface proteins. mdpi.com To overcome this, researchers have developed membrane-permeable probes. google.com A key innovation was the incorporation of an arylazide group into the probe's structure. mdpi.comCurrent time information in Delhi, IN. This photo-activatable group forms a covalent bond with the target protein upon UV irradiation, which not only strengthens the otherwise reversible Ni-NTA-His-tag interaction but also, in many cases, leads to a significant enhancement of the fluorescence signal. mdpi.comrsc.org For example, the Ni-NTA-AC probe, a coumarin-based derivative, was one of the first reported to rapidly penetrate various cell types, including plant tissues, to label intracellular His-tagged proteins, showing a 13-fold fluorescence enhancement upon binding and photoactivation. mdpi.comgoogle.com Similarly, a red fluorescent probe, Ni-NTA-AB, based on a BODIPY fluorophore, demonstrated a 26-fold fluorescence increase upon binding to its target protein. Current time information in Delhi, IN.rsc.org

To further enhance binding affinity, which can be a limitation of the monovalent Ni-NTA interaction (with a dissociation constant, Kd, in the micromolar range), multivalent probes have been designed. nih.gov By synthesizing scaffolds containing multiple NTA moieties (di-, tri-, or tetra-NTA), probes with significantly increased avidity for His-tagged proteins are created, leading to more stable and robust labeling. rsc.org Porphyrin-based fluorescent probes with NTA moieties have also been developed, offering emission maxima in the longer wavelength region (beyond 600 nm) to minimize interference from cellular autofluorescence. japtamers.co.uk

These design strategies have culminated in a powerful toolbox of Ni-NTA based probes for specific, sensitive, and dynamic tracking of proteins in vitro and in living systems. researchgate.net

Table 1: Examples of Ni-NTA Based Fluorescent Probes

| Probe Name | Fluorophore | Emission Color | Key Feature | Research Finding |

| Ni-NTA-AC | Coumarin | Blue | Membrane-permeable, photo-activatable arylazide group. mdpi.comgoogle.com | Achieved a 13-fold fluorescence enhancement and successfully imaged intracellular proteins in mammalian and plant cells. mdpi.com |

| Ni-NTA-AB | BODIPY | Red | Photo-activatable arylazide group. Current time information in Delhi, IN.rsc.org | Showed a ~26-fold fluorescence enhancement and could label proteins in live bacteria with the aid of Tween 80. Current time information in Delhi, IN.rsc.orgrsc.org |

| Ni-NTA-AF | Fluorescein | Green | High quantum yield and improved solubility. researchgate.net | Successfully visualized a His-tagged protein localized to the mitochondria in living cells. researchgate.net |

| Porphyrin-NTA | Porphyrin | Red/Far-Red | Emission maxima beyond 600 nm. japtamers.co.uk | Demonstrated efficient coordination with His-tag mimics, reducing potential for fluorescence quenching. japtamers.co.uk |

Application in Surface Plasmon Resonance (SPR) and Fluorescence Assays

The specific interaction between Ni-NTA and His-tagged proteins is extensively used in bio-analytical techniques like Surface Plasmon Resonance (SPR) and fluorescence assays to study molecular interactions in real-time.

In SPR, Ni-NTA chemistry provides a robust method for the oriented immobilization of His-tagged proteins onto sensor chip surfaces. mdpi.comnih.gov Commercially available sensor chips are functionalized with NTA groups, which are then charged with Ni²⁺ ions. japtamers.co.ukbiosensingusa.com This prepared surface can then capture any His-tagged protein in a defined, non-covalent manner. bio-rad.com This oriented immobilization is a significant advantage over random covalent coupling methods (like amine coupling), as it ensures that the protein's active sites are uniformly accessible to potential binding partners (analytes) flowed over the surface. rsc.org However, a notable challenge is the potential for gradual dissociation of the His-tagged protein from the mono-NTA surface, leading to baseline drift in SPR sensorgrams, which can complicate the analysis of binding kinetics. rsc.orgbio-rad.com To address this, high-affinity tris-NTA surfaces have been developed, which provide a more stable capture of His-tagged proteins. researchgate.netbio-rad.com An alternative strategy involves performing a secondary amine-coupling reaction after the initial Ni²⁺-His chelation to covalently link the tethered protein to the sensor surface, creating a highly stable baseline for sensitive kinetic studies. rsc.org This approach has been successfully used for the kinetic analysis of antibody-antigen interactions and for detecting the binding of small molecules with high accuracy. rsc.orgresearchgate.net

Fluorescence assays also benefit from Ni-NTA technology. These assays are widely used to investigate molecular interactions, conformational changes, and mobility. mdpi.com One common approach involves labeling a His-tagged protein with a Ni-NTA-fluorophore conjugate, as described in the previous section. researchgate.netsigmaaldrich.com Changes in the fluorescence signal (e.g., intensity, polarization, or lifetime) upon interaction with a binding partner can then be monitored. For example, a label-free fluorescent assay for thrombin activity was developed using a His-tagged green fluorescent protein (EGFP) and Ni²⁺-NTA-coated magnetic nanoparticles. mdpi.com Cleavage of the protein by thrombin released the His-tag, preventing the protein from binding to the magnetic nanoparticles and resulting in a measurable increase in fluorescence in the supernatant. mdpi.com Ni-NTA functionalized microbeads have also been used in simple, sensitive assays to quantify the amount of native-state fluorescent proteins directly from cell lysates. researchgate.net

Table 2: Comparison of Ni-NTA Immobilization Strategies in SPR

| Immobilization Strategy | Description | Advantages | Disadvantages |

| Mono-NTA Surface | Sensor chip surface is functionalized with a single NTA group per attachment point for Ni²⁺ chelation and His-tagged protein capture. bio-rad.combio-rad.com | Site-specific, oriented immobilization; reversible binding allows for surface regeneration. nih.govbio-rad.com | Weak binding can lead to ligand dissociation and baseline drift, affecting kinetic analysis. rsc.orgbio-rad.com |

| Tris-NTA Surface | The surface features a multivalent chelator with three NTA groups, significantly increasing the avidity for the His-tag. researchgate.netbio-rad.com | Enhanced binding stability, reduced ligand dissociation, and more accurate kinetic measurements. bio-rad.com | More complex surface chemistry. |

| Chelation and Covalent Coupling | The His-tagged protein is first captured via Ni-NTA chelation and then permanently attached to the underlying sensor matrix using a covalent cross-linking reaction. rsc.org | Creates a highly stable, non-dissociating surface, enabling high-sensitivity and accurate kinetic data. rsc.orgresearchgate.net | The immobilization process becomes irreversible, preventing simple regeneration of the capture surface. rsc.org |

Nanomaterial-Based Platforms for Enhanced Biosensing

The integration of Ni-NTA with various nanomaterials has led to the development of highly sensitive and versatile biosensing platforms. frontiersin.orgfrontiersin.org Nanomaterials such as gold nanoparticles (AuNPs), quantum dots (QDs), and magnetic nanoparticles offer unique optical, electronic, and magnetic properties that can be harnessed to amplify biosensing signals. nih.govencyclopedia.pub

Gold Nanoparticles (AuNPs): AuNPs functionalized with Ni-NTA are widely used for the detection and labeling of His-tagged proteins. researchgate.netcytodiagnostics.com These particles can be synthesized with narrow size distributions and their surfaces modified with NTA groups. researchgate.netnanopartz.com The specific binding of His-tagged proteins to these Ni-NTA-AuNPs can be detected through various methods. For instance, the aggregation of AuNPs induced by a protein with multiple His-tags can cause a colorimetric shift, which forms the basis of simple and rapid assays. nih.gov Ni-NTA-AuNPs also serve as high-contrast labels in electron microscopy and as detection reagents in dot blots and Western blots, offering a sensitive alternative to traditional antibody-based methods. google.com

Quantum Dots (QDs): QDs are semiconductor nanocrystals with exceptional photostability and bright, size-tunable fluorescence, making them ideal labels for long-term imaging and tracking of individual biomolecules. acs.org By functionalizing QDs with Ni-NTA groups, researchers have created powerful probes for labeling His-tagged proteins on the surface of and inside living cells. researchgate.net For example, QDs encapsulated with amphiphilic polymers bearing Ni-NTA functionalities can specifically bind to His-tagged proteins. rsc.org To overcome the relatively weak affinity of mono-NTA, high-affinity probes using tris-NTA functionalized QDs (QD-trisNTA) have been developed, allowing for stable and long-term tracking of individual proteins in live-cell imaging experiments. acs.org This technology has been instrumental in studying the dynamics of membrane receptors and other proteins with high spatial and temporal resolution. rsc.org

Magnetic Nanoparticles: Magnetic nanoparticles (MNPs) functionalized with Ni-NTA provide an efficient means for the one-step purification and immobilization of His-tagged proteins directly from crude cell lysates. researchgate.net For example, magnetic mesoporous silica nanoflowers have been synthesized and functionalized with Ni-NTA for the rapid purification and immobilization of enzymes, combining separation and biocatalyst preparation into a single step. researchgate.net This approach simplifies workflows and is highly advantageous for developing reusable biocatalysts and diagnostic assays where sample separation is required. nih.gov

These nanomaterial-based platforms leverage the specificity of Ni-NTA chemistry and the signal-enhancing properties of nanostructures to push the boundaries of sensitivity and functionality in biosensing and bioimaging. frontiersin.orgfrontiersin.org

Material Science and Surface Engineering

In the fields of material science and surface engineering, Ni-NTA chemistry is a cornerstone for creating bio-functionalized surfaces and advanced hybrid materials. The ability to controllably and orient-specifically immobilize proteins on various substrates opens up possibilities for developing biosensors, biocompatible materials, and systems for studying fundamental biological processes at interfaces.

Fabrication of Functionalized Surfaces and Hybrid Materials

The fabrication of surfaces that can specifically interact with biological molecules is critical for many biotechnological applications. Ni-NTA functionalization allows for the modification of a wide range of substrates—including gold, silica, glass, and polymers—to create platforms for the controlled assembly of His-tagged proteins. rsc.org

A common approach involves the use of self-assembled monolayers (SAMs) on gold surfaces. acs.org Alkanethiols terminating in an NTA group can be co-assembled with inert, protein-resistant thiols (often terminating in polyethylene glycol, or PEG) to create a surface where His-tagged proteins can bind specifically to the Ni²⁺-chelated NTA sites while minimizing non-specific adsorption. acs.orgnih.gov The density of the NTA groups on the surface can be precisely controlled by adjusting the molar ratio of the two thiols during SAM formation, allowing for fine-tuning of the immobilized protein's surface coverage and orientation. nist.govacs.org

Beyond gold, silica surfaces can be modified using silane (B1218182) chemistry to introduce NTA functionalities. nih.gov This is relevant for applications involving glass slides, silicon wafers, and silica nanoparticles. Similarly, various polymers have been functionalized with Ni-NTA. For example, block copolymers with an NTA-functionalized block have been synthesized. researchgate.net These polymers can self-assemble into structures like vesicles or micelles, presenting the Ni-NTA groups on their surface for subsequent protein conjugation. researchgate.net

This surface functionalization approach has also been instrumental in creating novel organic/inorganic hybrid materials. Inspired by biomineralization, His-tagged enzymes like silicatein, which can catalyze the formation of silica and titania, have been immobilized on Ni-NTA-functionalized surfaces. rsc.org This allows for the precise, enzyme-directed deposition of inorganic materials onto a substrate, creating highly organized, layered hybrid structures. rsc.org For instance, His-tagged silicatein bound to polymer-coated nanotubes via Ni-NTA has been used to coat the nanotubes with titania, demonstrating a powerful method for fabricating complex nanomaterials. rsc.org

Interfacial Interactions in Self-Assembled Monolayers and Composite Systems

Understanding the interactions at the interface between a Ni-NTA functionalized surface and a His-tagged protein is crucial for optimizing the performance of these systems. Research has focused on characterizing the binding strength, stability, and orientation of proteins on these surfaces.

Studies using techniques like surface plasmon resonance (SPR) and fluorescence microscopy have systematically investigated how factors such as the surface density of NTA groups and the number and placement of His-tags on the protein affect the binding interaction. nih.govacs.org It has been shown that the binding strength increases significantly with the number of His-tags on the protein. acs.org Furthermore, the orientation of an immobilized protein can be controlled by strategically placing the His-tag at different locations on the protein's surface. nih.govacs.org For example, a fluorescent protein engineered with two His-tags on one end adopted a preferential "end-on" orientation when bound to a Ni-NTA SAM. acs.org

The interfacial behavior of composite systems, such as those formed by Ni-NTA-functionalized block copolymers, has also been explored. Amphiphilic block copolymers containing a polystyrene block and a poly(ethylene glycol) block end-functionalized with Ni-NTA can self-assemble in aqueous solutions to form various morphologies, including spherical micelles and vesicles. researchgate.net When His-tagged proteins are introduced, they specifically bind to the Ni-NTA groups presented on the surface of these self-assembled structures. The binding is reversible and can be disrupted by adding competing agents like imidazole, demonstrating the dynamic and controllable nature of these composite systems. researchgate.net The study of such interfacial interactions is key to designing "smart" materials, such as drug delivery vehicles that can be loaded with protein therapeutics via the Ni-NTA-His-tag linkage. aimspress.com

Computational and Theoretical Investigations of Nickel Nitrilotriacetic Acid Chemistry

Quantum Chemical Calculations of Molecular Interactions and Geometries

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in determining the precise molecular geometry and understanding the interactions within the Ni-NTA complex. These calculations provide insights that are complementary to experimental data, such as X-ray crystallography.

The nitrilotriacetic acid (NTA) ligand is a tripodal, tetradentate chelating agent, meaning it binds to the central nickel (Ni²⁺) ion at four points. This coordination involves the three carboxylate groups and the central amino nitrogen atom, resulting in the formation of three highly stable five-membered chelate rings. nih.gov The typical coordination geometry of the resulting [Ni(NTA)(H₂O)₂]⁻ complex is octahedral, with the NTA ligand and two water molecules surrounding the nickel ion. nih.govresearchgate.net

Detailed geometric parameters, including bond lengths and angles, have been characterized. In a related nickel complex featuring a tripodal ligand and coordinated water molecules, Ni-O bond lengths were found to be in the range of 2.051 to 2.074 Å, with O-Ni-O angles reflecting the octahedral geometry. acs.org These computational approaches are essential for building a fundamental understanding of the steric and electronic factors that govern the structure of Ni-NTA.

Table 1: Representative Computationally Derived Geometries for Ni(II) Complexes This table presents typical geometric data for Ni(II) coordination environments as determined by computational methods. Note that specific values for Ni-NTA can vary based on the computational model and phase (gas vs. solvated).

| Parameter | Description | Typical Value Range (Å or °) | Reference |

| Ni-O (water) Bond Length | Distance between Nickel ion and oxygen of water molecule. | 2.05 - 2.08 Å | acs.org |

| Ni-N (amine) Bond Length | Distance between Nickel ion and nitrogen of the ligand. | Varies based on ligand | nih.gov |

| O-Ni-O Angle | Angle between two coordinated oxygen atoms. | ~88.7 - 90° | acs.org |

| N-Ni-O Angle | Angle between a coordinated nitrogen and oxygen. | ~177 - 178° | acs.org |

| Coordination Geometry | The spatial arrangement of the ligands. | Distorted Octahedral | nih.govnih.govacs.org |

Molecular Dynamics Simulations of Complex Behavior in Solvated Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Ni-NTA, MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for investigating the dynamic behavior of the complex in aqueous solutions, especially its interactions with biomolecules like proteins.

These simulations model the complex explicitly solvated in water, providing a dynamic picture of how the complex behaves in a realistic biological environment. nih.gov Such studies are particularly relevant for understanding the mechanism of His-tag protein purification. MD simulations have been used to explore the immobilization of histidine-tagged proteins on Ni-NTA functionalized surfaces. researchgate.netscience.gov These simulations show how the tagged proteins orient themselves on the surface, revealing that binding strength and orientation are influenced by the number and placement of the His-tags. researchgate.net

The simulations reveal that not every histidine residue in a hexahistidine-tag necessarily forms a full coordination bond with the Ni-NTA complex; the specific interactions can vary. researchgate.netscience.gov QM/MM simulations provide deeper insight into these binding events by treating the most critical parts of the system (the Ni ion and the coordinating histidine side chains) with high-level quantum mechanics, while the rest of the system (protein backbone, solvent) is treated with more computationally efficient classical mechanics. researchgate.netnih.gov This hybrid approach has shown that the nickel ion induces a charge redistribution on the nitrogen atoms of the histidine's imidazole (B134444) rings, leading to strong chemical bonding. researchgate.net

Furthermore, MD simulations can elucidate the role of water molecules in the binding process. They can show how water molecules are displaced from the nickel coordination sphere as the histidine tag binds and how the surrounding solvent molecules rearrange to accommodate the new protein-surface complex. mdpi.com These dynamic insights into the solvation and binding process are crucial for optimizing protein purification protocols and designing new applications based on the Ni-NTA system.

Prediction of Stability Constants and Binding Affinities

The stability of the Ni-NTA complex and its affinity for histidine-tagged molecules are critical for its function. Computational methods play a significant role in predicting and rationalizing these thermodynamic properties.

The stability constant (log K) or the dissociation constant (KD) quantifies the binding strength. DFT calculations have been employed to develop methods for computing formation constants from first principles. acs.org By calculating the Gibbs free energy (ΔG) in solution for the ligands and the resulting metal complexes, it is possible to predict log K values. acs.org These theoretical predictions can explain observed differences in stability between similar ligands. For instance, computational analysis of strain energy in the ligand "as-in-complex" has been shown to correlate well with experimental stability constant ratios. acs.org

Experimentally, the binding affinity of the Ni-NTA system for various molecules has been quantified, providing benchmarks for computational models. The dissociation constant (KD) for the Ni²⁺/NTA interaction itself is very low (indicating high stability), on the order of 10⁻¹¹ M. mdpi.com The affinity for a single His-tag is lower, with a KD around 10⁻⁵ to 10⁻⁶ M, but multivalency effects significantly enhance this binding. mdpi.comjwent.net For example, a full hexahistidine tag binds to a Ni-NTA surface with an apparent KD of approximately 14 nM. jwent.net

Computational approaches like machine learning are also emerging as powerful tools for predicting the stability constants of a wide range of metal-ligand complexes. mdpi.com These quantitative structure-property relationship (QSPR) models use descriptors of the metal and ligand to predict log K values, which can accelerate the screening of new chelating agents. researchgate.net

Table 2: Selected Stability and Dissociation Constants (KD) for Ni-NTA Systems

| Interacting Species | Constant Type | Value | Context / Method | Reference |

| Ni²⁺ / NTA | KD | 1.8 x 10⁻¹¹ M | Stability of the core complex. | mdpi.com |

| Ni²⁺ / Imidazole | KD | 9.8 x 10⁻⁴ M | Represents the interaction with a single histidine side chain. | mdpi.com |

| Ni²⁺ / EDTA | KD | 4 x 10⁻¹⁹ M | For comparison; EDTA is a stronger chelator used to strip Ni²⁺ from NTA. | mdpi.com |

| Ni-NTA / Monovalent His-tag | KD | ~1 x 10⁻⁵ M | Low-affinity interaction with a single binding site. | mdpi.com |

| Ni-NTA surface / Hexahistidine-tag | KD | 14 ± 1 nM (1.4 x 10⁻⁸ M) | High-affinity interaction due to multivalency, measured by SPR. | jwent.net |

| Ni-NTA surface / Di-NTA (multivalent) | KD | 2.7 x 10⁻⁷ M | Enhanced binding stability through multivalent chelators. | mdpi.com |

| Ni-NTA surface / Tetra-NTA (multivalent) | KD | 4 x 10⁻⁸ M | Further enhancement of binding stability with more NTA moieties. | mdpi.com |

Electronic Structure Analysis and Charge Transfer Studies at Interfaces

Understanding the electronic structure and charge transfer phenomena at interfaces involving Ni-NTA is crucial for applications in bioelectronics and catalysis. DFT calculations are the primary tool for these investigations, providing detailed information on work functions, charge density redistribution, and density of states (DOS).

Studies have focused on Ni-NTA complexes assembled on surfaces, such as graphene, often via a pyrene-derivative linker. science.govnih.gov These computational models show that the formation of a pyrene-NTA self-assembled monolayer (SAM) on graphene induces a charge transfer from the graphene to the SAM. science.gov Remarkably, the subsequent coordination of a Ni²⁺ ion (and an imidazole to mimic His-tag binding) reverses the direction of this charge transfer, causing electrons to flow from the SAM to the graphene. science.gov This ability to control the electron flow direction is essential for designing functional nanoelectronic devices. science.gov

The work function of the surface is significantly modified by the presence of the Ni-NTA complex. Theoretical calculations have shown that the work function shift is enhanced from 0.42 eV for the pyrene-NTA layer to 1.29 eV upon the addition of Ni²⁺ and imidazole. science.gov This large shift is primarily attributed to the molecular dipole of the SAM assembly rather than the charge transfer itself. science.gov

Further studies have investigated how the type of metal ion (e.g., Ni²⁺, Co²⁺, Cu²⁺) coordinated by the NTA affects the electronic properties. zib.de These calculations confirmed a strong dependence of the work function shift and charge transfer characteristics on the specific metal ion, with Co²⁺ and Ni²⁺ promoting efficient charge transfer from the graphene to the SAM. zib.de In contrast, Cu²⁺ was found to induce charge recombination, inhibiting the desired electron transfer. zib.de Such electronic structure analyses are also vital in catalysis, where Ni-NTA precursors can be used to synthesize catalysts with rearranged electronic structures and enhanced activity.

Analytical Methodologies for Characterization and Quantification of Nickel Nitrilotriacetic Acid Systems

Spectroscopic Techniques in Elucidating Interactions

Spectroscopic methods are fundamental in probing the coordination environment and electronic structure of Ni-NTA complexes. These techniques provide valuable insights into the binding of the nickel ion to the nitrilotriacetic acid ligand and subsequent interactions with other molecules, such as histidine-tagged proteins.

Infrared (IR) and Raman spectroscopy are powerful tools for analyzing the coordination of nitrilotriacetic acid to nickel ions. The vibrational frequencies of the carboxylate groups of NTA are particularly sensitive to coordination.

In the uncomplexed, zwitterionic form of nitrilotriacetic acid (H₃NTA), the IR spectrum displays characteristic bands. mdpi.com Upon chelation with a nickel ion, significant shifts in these vibrational frequencies occur, providing direct evidence of coordination. Specifically, the asymmetric and symmetric stretching vibrations of the carboxylate groups are of primary interest. The infrared spectrum of solid Ni-NTA complexes typically shows a strong band around 1600 cm⁻¹ corresponding to the asymmetric stretching frequency of the coordinated carboxylate group (ν(COO⁻)). mdpi.com Another key indicator of coordination is the presence of a band around 1380 cm⁻¹ for the symmetric COO⁻ stretch.